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Compound of Interest
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Cat. No.: B045987 Get Quote

Welcome to our dedicated resource for researchers, scientists, and drug development

professionals encountering the challenge of flavonoid autofluorescence in their imaging

experiments. This guide provides practical troubleshooting advice and frequently asked

questions (FAQs) to help you mitigate autofluorescence and achieve high-quality, reliable

imaging data.

Frequently Asked Questions (FAQs)
Q1: What is flavonoid autofluorescence and why is it a
problem in my imaging studies?
A: Flavonoid autofluorescence is the natural emission of light by certain flavonoid compounds

when they are excited by the light source of a microscope. This intrinsic fluorescence can

become a significant issue as it can obscure the signal from the fluorescent probes

(fluorophores) you are using to label specific cellular targets. This leads to a low signal-to-noise

ratio, making it difficult to distinguish your true signal from the background noise and potentially

leading to inaccurate conclusions.[1][2]

Q2: Which flavonoids are most likely to cause
autofluorescence?
A: The tendency of a flavonoid to autofluoresce is highly dependent on its chemical structure.

Flavonols, such as quercetin, kaempferol, and myricetin, are well-known for their strong

autofluorescence, typically in the green to yellow-orange region of the spectrum.[2][3][4] In
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contrast, flavonoid glycosides and other classes like flavanones and catechins generally exhibit

weak or no autofluorescence.[5][6] The presence of a keto group at the C4 position and at least

one hydroxyl group at the C3 or C5 position are key structural features that contribute to

fluorescence.[3][7]

Q3: What are other common sources of
autofluorescence in my samples?
A: Besides flavonoids, several other endogenous and exogenous factors can contribute to

background fluorescence:

Endogenous Cellular Components: Molecules like NADH, FAD (flavins), collagen, elastin,

and lipofuscin (a pigment that accumulates with age) are common sources of

autofluorescence.[1][8] Red blood cells also show strong autofluorescence due to their heme

groups.[1]

Fixatives: Aldehyde fixatives, particularly glutaraldehyde, can react with amines in tissues to

create fluorescent products.[1] Formaldehyde also induces autofluorescence, though

generally to a lesser extent than glutaraldehyde.[1]

Culture Media and Reagents: Components in cell culture media like phenol red and fetal

bovine serum (FBS) can contribute to background fluorescence.[1][9] Some mounting media

can also be inherently fluorescent.[1]

Q4: How can I check if the signal I'm seeing is from my
fluorescent probe or from autofluorescence?
A: The most straightforward method is to prepare and image an unstained control sample.[1][9]

This control should undergo the exact same experimental processing as your stained samples,

including fixation, permeabilization, and mounting, but without the addition of your fluorescent

labels. By imaging this unstained control, you can visualize the baseline level and spectral

properties of the autofluorescence in your specific sample type.[1][9]
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This section provides practical solutions to common problems encountered due to flavonoid

autofluorescence.

Problem 1: High background fluorescence is obscuring
my signal.
High background can be tackled through several approaches, from optimizing your

experimental protocol to employing specific chemical or physical quenching methods.

Careful selection of reagents and imaging parameters can significantly reduce background

fluorescence.

Fluorophore Selection: Choose fluorophores that emit in the red or far-red spectrum (620-

750 nm), as endogenous autofluorescence is typically weaker in this range.[9] Brighter

fluorophores like phycoerythrin (PE) and allophycocyanin (APC) can also help to increase

the signal-to-noise ratio.[9]

Fixation Method: If possible, consider using an organic solvent fixative like ice-cold methanol

or ethanol instead of aldehyde-based fixatives.[9] If aldehydes are necessary, use the lowest

effective concentration and fixation time.

Reagent Purity: Ensure all buffers and solutions are freshly prepared with high-purity

reagents to avoid fluorescent contaminants.

Chemical quenching agents can be used to reduce autofluorescence from various sources.

Sodium Borohydride (NaBH₄) Treatment: This is particularly effective for reducing aldehyde-

induced autofluorescence.[10][11]

Experimental Protocol: Sodium Borohydride Treatment

Preparation: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in

a physiological buffer like PBS. The solution will fizz. It is recommended to prepare and

perform incubations on ice.[1]

Application: Apply the fresh, fizzing solution to your fixed cells or tissue sections.
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For glutaraldehyde-fixed cell monolayers, incubate for 4 minutes, then replace with

fresh solution and incubate for another 4 minutes.[1]

For paraformaldehyde-fixed paraffin-embedded sections (7 µm), perform three

incubations of 10 minutes each.[1]

Washing: Rinse the samples thoroughly with PBS (at least 3 times for 5 minutes each) to

remove all traces of sodium borohydride.[2]

Proceed with Staining: Continue with your standard immunofluorescence staining protocol.

Exposing the sample to intense light before labeling can selectively destroy autofluorescent

molecules.[12]

Experimental Protocol: Pre-staining Photobleaching

Sample Preparation: Prepare your sample as you normally would up to the point of adding

your fluorescent labels.

Illumination: Expose the sample to a high-intensity light source, such as a mercury arc lamp

or a high-power LED, for a duration ranging from minutes to hours. The optimal time will

need to be determined empirically for your specific sample and setup.[13][14] For example,

exposing deparaffinized tissue sections to a mercury arc lamp for 15 minutes has been

shown to be effective.[14]

Labeling: After photobleaching, proceed with your standard fluorescent labeling protocol. The

background autofluorescence should be significantly reduced, leading to a better signal-to-

noise ratio for your specific stain.[12]

Problem 2: The autofluorescence spectrum of my
flavonoid overlaps with my fluorophore's emission
spectrum.
When spectral overlap is the primary issue, advanced imaging techniques can be employed to

computationally separate the different fluorescent signals.
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Spectral imaging combined with linear unmixing is a powerful technique to separate the

emission spectra of multiple fluorophores, including autofluorescence.[15][16]

Experimental Protocol: General Workflow for Spectral Unmixing

Acquire Reference Spectra:

Autofluorescence Spectrum: Image an unstained control sample to capture the complete

emission spectrum of the endogenous and flavonoid-induced autofluorescence.

Fluorophore Spectra: Image samples stained with each of your individual fluorescent

labels to obtain their pure emission spectra.

Image the Experimental Sample: Acquire a spectral image (a "lambda stack") of your fully

stained experimental sample, capturing the entire emission spectrum at each pixel.

Linear Unmixing Analysis: Using the software on your spectral microscope or a program like

ImageJ/Fiji with appropriate plugins, perform linear unmixing.[16] The software will use the

reference spectra to calculate the contribution of each fluorophore (and the

autofluorescence) to the total signal in each pixel of your experimental image.

Generate Separated Images: The output will be a set of images where each channel

represents the isolated signal from a single fluorophore, with the autofluorescence signal

effectively removed or placed in its own channel.[15]

Quantitative Data Summary
The effectiveness of various autofluorescence reduction methods can vary. The following table

summarizes reported reduction efficiencies for different quenching agents.
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Quenching
Agent/Method

Target
Autofluorescence
Source

Reported
Reduction
Efficiency

Reference(s)

Sudan Black B Lipofuscin 89-93% [2]

MaxBlock™

Autofluorescence

Reducing Reagent

General Background 90-95% [2]

Vector® TrueVIEW™

Autofluorescence

Quenching Kit

Aldehyde fixation, red

blood cells, collagen,

elastin

Significant reduction

of non-lipofuscin

autofluorescence

[2]

Copper Sulfate General Background
Effective, but can shift

emission spectra
[2]

Ammonia/Ethanol General Background 65-70% [2]

**Photobleaching

(Chemical-based with

H₂O₂) **

FFPE Tissue

Autofluorescence

~2x more efficient

than non-chemical

photobleaching

[17]

Visual Guides
To aid in understanding the experimental workflows and conceptual relationships, the following

diagrams have been created using Graphviz (DOT language).
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Click to download full resolution via product page

Caption: A troubleshooting workflow for addressing autofluorescence.

Reference Spectra Acquisition

Experimental Imaging & Analysis

Final Output

Unstained Sample
(Autofluorescence Spectrum)

Linear Unmixing Algorithm

Single Stain 1
(Fluorophore 1 Spectrum)

Single Stain 2
(Fluorophore 2 Spectrum)

Multi-Stained Experimental Sample

Acquire Lambda Stack

Separated Autofluorescence
Channel

Separated Fluorophore 1
Channel

Separated Fluorophore 2
Channel

Click to download full resolution via product page

Caption: The experimental workflow for spectral unmixing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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